molecular formula C7H6BBrF3K B3244310 Potassium [(4-bromophenyl)methyl]trifluoroboranuide CAS No. 1613714-31-0

Potassium [(4-bromophenyl)methyl]trifluoroboranuide

Cat. No.: B3244310
CAS No.: 1613714-31-0
M. Wt: 276.93
InChI Key: PZYWQZDIOYGXSR-UHFFFAOYSA-N
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Description

Potassium [(4-bromophenyl)methyl]trifluoroboranuide is a chemical compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The compound is characterized by the presence of a bromophenyl group attached to a trifluoroborate moiety, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium [(4-bromophenyl)methyl]trifluoroboranuide typically involves the reaction of 4-bromobenzyl bromide with potassium trifluoroborate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
  • Temperature: Room temperature to 50°C
  • Reaction Time: 12-24 hours
  • Purification: Crystallization or column chromatography

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity. The compound is then purified through crystallization techniques and packaged under inert conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Potassium [(4-bromophenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Scientific Research Applications

Potassium [(4-bromophenyl)methyl]trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is used in the development of pharmaceuticals and drug discovery.

    Industry: It is employed in the production of advanced materials and fine chemicals

Mechanism of Action

The mechanism of action of potassium [(4-bromophenyl)methyl]trifluoroboranuide in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to the metal catalyst (e.g., palladium). This is followed by reductive elimination, leading to the formation of the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the metal catalyst used .

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium 4-chlorophenyltrifluoroborate

Comparison: Potassium [(4-bromophenyl)methyl]trifluoroboranuide is unique due to the presence of the bromine atom, which can participate in additional substitution reactions. Compared to other potassium organotrifluoroborates, it offers enhanced reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

potassium;(4-bromophenyl)methyl-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrF3.K/c9-7-3-1-6(2-4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYWQZDIOYGXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=C(C=C1)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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